molecular formula C11H13N5O2S B3729844 3-ETHOXY-4-HYDROXYBENZALDEHYDE 1-(5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)HYDRAZONE

3-ETHOXY-4-HYDROXYBENZALDEHYDE 1-(5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)HYDRAZONE

Cat. No.: B3729844
M. Wt: 279.32 g/mol
InChI Key: VAHXJEJQFPBFNY-WUXMJOGZSA-N
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Description

3-Ethoxy-4-hydroxybenzaldehyde 1-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)hydrazone is a complex organic compound that combines the structural features of benzaldehyde, triazole, and hydrazone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-4-hydroxybenzaldehyde 1-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)hydrazone typically involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with 1-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-hydroxybenzaldehyde 1-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)hydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethoxy-4-hydroxybenzaldehyde 1-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)hydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ethoxy-4-hydroxybenzaldehyde 1-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)hydrazone involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The triazole moiety is known to interact with metal ions, which can influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxy-4-hydroxybenzaldehyde 1-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)hydrazone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-1,2-dihydro-1,2,4-triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2S/c1-2-18-9-5-7(3-4-8(9)17)6-12-14-10-13-11(19)16-15-10/h3-6,17H,2H2,1H3,(H3,13,14,15,16,19)/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHXJEJQFPBFNY-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC2=NC(=S)NN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC2=NC(=S)NN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ETHOXY-4-HYDROXYBENZALDEHYDE 1-(5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)HYDRAZONE
Reactant of Route 2
3-ETHOXY-4-HYDROXYBENZALDEHYDE 1-(5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)HYDRAZONE
Reactant of Route 3
3-ETHOXY-4-HYDROXYBENZALDEHYDE 1-(5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)HYDRAZONE
Reactant of Route 4
Reactant of Route 4
3-ETHOXY-4-HYDROXYBENZALDEHYDE 1-(5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)HYDRAZONE
Reactant of Route 5
3-ETHOXY-4-HYDROXYBENZALDEHYDE 1-(5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)HYDRAZONE
Reactant of Route 6
Reactant of Route 6
3-ETHOXY-4-HYDROXYBENZALDEHYDE 1-(5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)HYDRAZONE

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